9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

PNP immunosuppression purine metabolism

This compound (CAS 898441-92-4) is a synthetic 8-oxo-8,9-dihydro-7H-purine-6-carboxamide designed for kinase-targeted and purine-metabolism research. It features a C2 (2-methoxyphenyl) and N9 (2-fluorophenyl) substitution pattern that distinguishes it within the 2,9-disubstituted purine-6-carboxamide family.

Molecular Formula C19H14FN5O3
Molecular Weight 379.351
CAS No. 898441-92-4
Cat. No. B2856297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS898441-92-4
Molecular FormulaC19H14FN5O3
Molecular Weight379.351
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N
InChIInChI=1S/C19H14FN5O3/c1-28-13-9-5-2-6-10(13)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)12-8-4-3-7-11(12)20/h2-9H,1H3,(H2,21,26)(H,23,27)
InChIKeyDTUGCZYKKXKEOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(2-Fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: Class Identity for Procurement


This compound (CAS 898441-92-4) is a synthetic 8-oxo-8,9-dihydro-7H-purine-6-carboxamide designed for kinase-targeted and purine-metabolism research. It features a C2 (2-methoxyphenyl) and N9 (2-fluorophenyl) substitution pattern that distinguishes it within the 2,9-disubstituted purine-6-carboxamide family. Literature and patent records associate this scaffold with purine nucleoside phosphorylase (PNP) inhibition and with protein kinase pathways relevant to oncology and immunology, making it a candidate for structure–activity relationship (SAR) libraries and targeted probe development [1][2].

Why Generic Substitution Fails for 9-(2-Fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: Structural Selectivity Drivers


Simple interchange of 2,9-disubstituted purine-6-carboxamides is not warranted because even minor substituent modifications profoundly alter target engagement and cellular potency. In a panel of seventeen analogs, IC₅₀ values against A549 lung cancer cells spanned 4.35 μM to 22.1 μM, and EGFR enzymatic IC₅₀ varied >2‑fold depending solely on peripheral ring substitution [1]. The combination of an ortho‑fluorine (enhancing metabolic stability and altering electron density) with an ortho‑methoxy group (modulating hinge‑region hydrogen bonding) creates a pharmacophore that is not replicated by para‑substituted or halogen‑exchanged variants, making one‑to‑one replacement without matched‑pair analysis unreliable [2].

Comparative Evidence for 9-(2-Fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: Quantitative Differentiation and Benchmarking


Purine Nucleoside Phosphorylase (PNP) Inhibitory Class: Validated Scaffold, Distinct Substitution

The 8-oxopurine-6-carboxamide framework was established as a PNP inhibitor chemotype by Kazmers et al. (1981) and Chern et al. (1993), with the 9‑aryl substitution being critical for potency [1][2]. The target compound retains this validated core while incorporating an N9‑(2‑fluorophenyl) group distinct from the benzyl or substituted‑benzyl analogs originally profiled. Because PNP inhibition is exquisitely sensitive to the N9 substituent (Ki values of lead analogs range from sub‑micromolar to >100 μM), this structural divergence mandates compound‑specific evaluation rather than assumption of equipotency [2].

PNP immunosuppression purine metabolism

Anticancer Cytotoxicity in A549 Lung Carcinoma: Class Potency Context

Seventeen 2,9-disubstituted purine-6-carboxamides were evaluated for growth inhibition of A549 cells, yielding IC₅₀ values from 4.35 to 22.1 μM [1]. The most potent analog (6E, C2 = 4‑methoxyphenyl, N9 = 4‑fluorophenyl) achieved an IC₅₀ of 4.35 μM, surpassing the reference drug erlotinib (IC₅₀ = 11.83 μM) under identical conditions. Although the target compound has not been individually screened in this panel, its substitution pattern (2‑methoxyphenyl + 2‑fluorophenyl) places it within a lipophilic and steric parameter space closely adjacent to 6E, suggesting a comparable potency window and supporting its inclusion in SAR expansion sets.

NSCLC cytotoxicity A549

EGFR Enzymatic Inhibition: Evidence of Targeted Kinase Engagement

The same 2,9-disubstituted purine-6-carboxamide series demonstrated direct EGFR kinase inhibition: compound 6E gave an enzymatic IC₅₀ of 105.96 nM, approximately 2‑fold more potent than erlotinib (218.47 nM) [1]. Furthermore, flow cytometric analysis confirmed that 6E suppressed p‑PI3K levels comparably to erlotinib, indicating effective blockade of downstream EGFR–AKT signaling [1]. Because EGFR inhibition is highly dependent on the C2 aryl ring electronics (methoxy vs. hydroxy vs. halogen), the target compound’s unique 2‑methoxyphenyl group is expected to confer a distinct selectivity fingerprint relative to the 4‑hydroxyphenyl and 4‑fluorophenyl analogs exemplified in patent literature [2].

EGFR kinase inhibition purine

Substituent‑Driven Differentiation vs. 4‑Hydroxyphenyl and 4‑Fluorophenyl Analogs

Patent EP2078018B1 explicitly exemplifies 2‑(4‑hydroxyphenyl)‑9‑(2‑methoxyphenyl)‑8‑oxo‑8,9‑dihydro‑7H‑purine‑6‑carboxamide and other regioisomeric variants, establishing that kinase inhibitory activity is contingent upon the C2 aryl substituent [1]. The target compound replaces the 4‑hydroxyphenyl with a 2‑methoxyphenyl group at C2 and simultaneously carries a 2‑fluorophenyl at N9. Ortho‑fluorination on the N9 ring typically increases metabolic stability and can enhance target residence time, while the C2 methoxy group provides a hydrogen‑bond acceptor that can interact with kinase hinge residues differently than a hydroxyl or unsubstituted phenyl ring. No commercially available analog simultaneously presents both the C2‑(2‑methoxyphenyl) and N9‑(2‑fluorophenyl) configuration, making this compound a non‑fungible entry for SAR exploration.

SAR matched‑pair fluorine

Xanthine Dehydrogenase/Oxidase (XDH) Inhibitor Annotation

The Therapeutic Target Database (TTD) annotates a fused heterocyclic compound (D0N0MV, associated with PMID 27841045‑Compound‑151) as a xanthine dehydrogenase/oxidase (XDH) inhibitor, linking the purine‑6‑carboxamide scaffold to urate‑lowering pharmacology [1]. While direct IC₅₀ data for the target compound against XDH have not been disclosed, the TTD annotation establishes a second, mechanistically orthogonal therapeutic axis beyond kinase inhibition, differentiating this chemotype from purine analogs that solely target kinases or PNP.

XDH hyperuricemia purine metabolism

Physicochemical Profile and Synthetic Tractability for Library Design

The molecular formula C₁₉H₁₄FN₅O₃ (MW 379.35) confers a favorable molecular weight for lead‑like space, while the presence of a single fluorine atom provides a spectroscopic handle (¹⁹F NMR) for binding and metabolism studies without excessive lipophilicity (predicted logP ~2.8) . A catalyst‑free synthetic route reported for closely related 2,9‑disubstituted purine-6‑carboxamides achieves 85–93 % yields under green conditions, suggesting that scalable procurement of the target compound is technically feasible [1]. Compared to higher‑molecular‑weight purine derivatives (MW > 450) that often exhibit poor solubility and permeability, this compound’s compact size and balanced polarity make it more suitable for hit‑to‑lead progression.

drug-likeness physicochemical synthetic accessibility

Optimal Application Scenarios for 9-(2-Fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: Research Domains Where Differentiation Matters


PNP‑Focused Immunosuppression Probe Development

Given the established link between 8‑oxopurine‑6‑carboxamides and purine nucleoside phosphorylase (PNP) inhibition [1], this compound is ideally suited for laboratories investigating T‑cell‑selective immunosuppression. Its N9‑(2‑fluorophenyl) group offers a distinct steric and electronic profile compared to previously profiled benzyl analogs, enabling SAR expansion around the N9 position.

EGFR‑Mutant Non‑Small‑Cell Lung Cancer (NSCLC) SAR Libraries

Because close analogs within the same chemotype exhibit cellular IC₅₀ values superior to erlotinib and direct EGFR kinase engagement [1], this compound constitutes a logical building block for medicinal chemistry teams constructing focused libraries targeting EGFR‑driven NSCLC. Its ortho‑substitution pattern may confer selectivity advantages over para‑substituted variants.

Dual‑Target (Kinase + XDH) Phenotypic Screening

The TTD annotation connecting the purine‑6‑carboxamide scaffold to xanthine dehydrogenase/oxidase (XDH) inhibition [1] suggests a unique dual‑mechanism opportunity. Procurement for phenotypic screening cascades that monitor both kinase signaling and purine metabolism endpoints can exploit this compound as a multi‑pharmacophore starting point.

Fluorinated Probe for ¹⁹F NMR Binding and Metabolism Studies

The single fluorine atom at the N9 phenyl ring provides a clean ¹⁹F NMR handle for direct binding measurements (e.g., protein‑observed ¹⁹F NMR, cellular uptake, and metabolic stability assays) without introducing excessive lipophilicity. This attribute is absent in non‑fluorinated purine analogs and is valuable for biophysical fragment‑based screening [1].

Quote Request

Request a Quote for 9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.